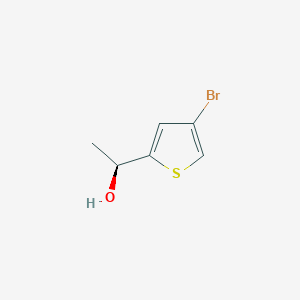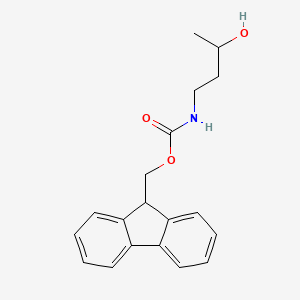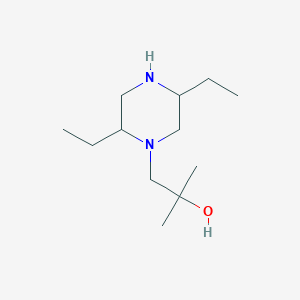
3-Amino-1-(2-etoxi fenil)propan-1-ol
Descripción general
Descripción
“3-Amino-1-(2-ethoxyphenyl)propan-1-ol” is an organic compound with the molecular formula C11H17NO2 . It is a derivative of propanolamines, which are a class of compounds that contain a propanol (a three-carbon alcohol) and an amine group .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-(2-ethoxyphenyl)propan-1-ol” can be represented by the InChI code: 1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3 . This indicates that the compound contains an ethoxyphenyl group attached to the first carbon of propanol, and an amino group attached to the third carbon.Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2-ethoxyphenyl)propan-1-olyl-3-aminopropanol is not fully understood. However, it is believed that the compound acts as a weak base and can form complexes with metal ions, which may be involved in the formation of various compounds. In addition, the compound may act as a proton donor, which may be involved in the formation of various complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-1-(2-ethoxyphenyl)propan-1-olyl-3-aminopropanol are not fully understood. However, it is believed that the compound may act as an inhibitor of the enzymes involved in the metabolism of drugs and other compounds. In addition, the compound may act as an antioxidant, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Amino-1-(2-ethoxyphenyl)propan-1-olyl-3-aminopropanol has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and boiling point, making it easy to handle and store. In addition, it is a relatively inexpensive compound, making it an attractive option for research projects. However, it is important to note that the compound is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research into 3-Amino-1-(2-ethoxyphenyl)propan-1-olyl-3-aminopropanol. One potential direction is to further investigate the biochemical and physiological effects of the compound. Another potential direction is to explore its potential as a therapeutic agent, as it has already been shown to have some therapeutic activity. Additionally, further research into the synthesis methods of the compound could yield new and improved methods for its production. Finally, further research into the mechanism of action of the compound could yield new insights into its potential applications in various fields.
Aplicaciones Científicas De Investigación
Química medicinal: Síntesis de ingredientes farmacéuticos activos (API)
3-Amino-1-(2-etoxi fenil)propan-1-ol: se utiliza como precursor en la síntesis de varios API. Su estructura es susceptible a modificaciones, permitiendo la creación de una amplia gama de compuestos farmacológicamente activos. Por ejemplo, puede sufrir O- o N-arilación y amidación selectiva para producir moléculas con posibles efectos terapéuticos .
Química industrial: Producción de poliuretanos
En aplicaciones industriales, este compuesto sirve como bloque de construcción para la producción de poliuretanos. Su funcionalidad amino reacciona con isocianatos para formar enlaces de uretano, que son integrales a las redes poliméricas en los poliuretanos, proporcionando flexibilidad y durabilidad a los materiales .
Síntesis orgánica: Enlazador molecular
Los grupos funcionales duales del compuesto lo convierten en un excelente enlazador molecular en la síntesis orgánica. Se puede utilizar para conectar varios fragmentos moleculares de forma controlada, lo que facilita la construcción de moléculas orgánicas complejas con las propiedades deseadas .
Desarrollo farmacéutico: Formulación de fármacos
Las propiedades de este compuesto se están investigando para fines de formulación de fármacos. Su capacidad para interactuar con otros compuestos puede mejorar la solubilidad y la estabilidad de los fármacos, lo que lo hace valioso en el desarrollo de nuevos sistemas de administración de medicamentos .
Propiedades
IUPAC Name |
3-amino-1-(2-ethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-14-11-6-4-3-5-9(11)10(13)7-8-12/h3-6,10,13H,2,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNLSRIFMKAZQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)
![2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole](/img/structure/B1444112.png)
![3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B1444113.png)

![{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1444115.png)

![C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine](/img/structure/B1444119.png)





